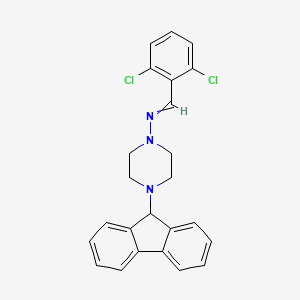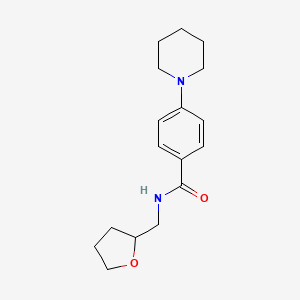
N-(2,6-dichlorobenzylidene)-4-(9H-fluoren-9-yl)-1-piperazinamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including alkylation, acidulation, and reduction processes. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, from 2,6-dichloro-nitrobenzene and piperazine through a series of steps including alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, achieving a total yield of 48.2% (Quan, 2006). This process highlights the complexity and multi-step nature of synthesizing dichlorophenylpiperazine derivatives.
Molecular Structure Analysis
The molecular structure of compounds similar to "N-(2,6-dichlorobenzylidene)-4-(9H-fluoren-9-yl)-1-piperazinamine" has been analyzed using various techniques. For example, single crystal XRD data confirmed the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, showcasing the importance of advanced analytical methods in determining molecular conformations (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives are diverse, including reactions with various reagents to produce compounds with potential biological activities. For instance, the synthesis of high-affinity sigma receptor ligands involves the reaction of piperazine with specific phenyl compounds, demonstrating the versatility of piperazine in chemical synthesis (Kiesewetter & Costa, 1993).
Applications De Recherche Scientifique
Luminescent Properties and Electron Transfer
Novel piperazine-substituted naphthalimide compounds exhibit significant luminescence and photo-induced electron transfer properties. These compounds, including variations with different substitutions, have shown potential as pH probes due to their fluorescence quantum yields and the ability to be quenched by photoinduced electron transfer processes. These properties are crucial for developing sensitive and selective luminescent materials for various applications, including biological sensing and environmental monitoring (Gan et al., 2003).
Molecular Docking and Biological Screening
A series of compounds similar in structure to the specified chemical were synthesized and screened for their antibacterial, antifungal, and anthelmintic activities. Molecular docking studies revealed that these compounds exhibit binding poses similar to those of standard drugs, indicating a good correlation between binding energy and in vitro data for active compounds. Such research underscores the potential of these compounds in the discovery of new antibacterial, antifungal, and anthelmintic agents (Khan et al., 2019).
Lewis Base Catalysis
Research into piperazine-derived compounds has led to the development of highly enantioselective Lewis base catalysts for the hydrosilylation of N-aryl imines. These catalysts achieved high yields and enantioselectivities across a broad range of substrates, highlighting their utility in synthetic chemistry for creating chiral molecules, which are valuable in pharmaceuticals and materials science (Wang et al., 2006).
Fluorescent Logic Gates
Compounds incorporating a piperazine receptor and an aryl group have been developed as fluorescent logic gates. These molecules can be reconfigured between different logic functions by altering solvent polarity, offering innovative tools for probing cellular membranes and protein interfaces. Such applications are critical for advancements in biochemistry and molecular biology (Gauci & Magri, 2022).
Propriétés
IUPAC Name |
1-(2,6-dichlorophenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2N3/c25-22-10-5-11-23(26)21(22)16-27-29-14-12-28(13-15-29)24-19-8-3-1-6-17(19)18-7-2-4-9-20(18)24/h1-11,16,24H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDDOHWQQLCMJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)N=CC5=C(C=CC=C5Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-mesitylacrylamide](/img/structure/B4615739.png)
![4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4615743.png)
![3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4615746.png)
![2-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B4615753.png)
![2-{[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzonitrile](/img/structure/B4615756.png)
![3-(4-fluorophenyl)-5-methyl-7-(4-morpholinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4615767.png)
![[1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4615774.png)
![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4615782.png)
![2-{[(1-propyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B4615786.png)
![1-(3,4-dimethylphenyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4615795.png)


![N-(2,6-dimethylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4615810.png)
![N-(2-fluorophenyl)-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4615816.png)